

4-bromo-1H-pyrazole-3-carboxylic acid CAS number and identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-bromo-1H-pyrazole-3-carboxylic acid

Cat. No.: B084184

[Get Quote](#)

A Technical Guide to 4-bromo-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-1H-pyrazole-3-carboxylic acid**, a key heterocyclic compound utilized in medicinal chemistry and pharmaceutical research. Pyrazole derivatives are recognized as important pharmacophores present in numerous biologically active molecules.^[1] This document details the compound's identification, physicochemical properties, experimental protocols for its synthesis and characterization, and its applications.

Core Identification and Properties

4-bromo-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. Its unique structure, featuring a bromine atom and a carboxylic acid group on the pyrazole ring, makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.^[2]

Table 1: Compound Identification and Physicochemical Data

Identifier	Value
CAS Number	13745-17-0[3][4][5][6]
Molecular Formula	C ₄ H ₃ BrN ₂ O ₂ [5][6]
Molecular Weight	190.98 g/mol [5][6]
IUPAC Name	4-bromo-1H-pyrazole-3-carboxylic acid[5]
Synonyms	4-bromopyrazole-3-carboxylic acid, 4-Bromo-2H-pyrazole-3-carboxylic acid[5]
InChI	InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)[5]
SMILES	C1=NNC(=C1Br)C(=O)O[5]
Appearance	Light yellow solid[3]
¹ H NMR (400 MHz, DMSO-d ₆)	δ 7.92 (s, 1H)[3]
Monoisotopic Mass	189.93779 Da[5][7]

Experimental Protocols

Detailed methodologies for the synthesis and identification of **4-bromo-1H-pyrazole-3-carboxylic acid** are crucial for its application in research. The following protocols are based on established synthetic routes.

Synthesis Protocol 1: Bromination of Pyrazole-3-carboxylic acid[4]

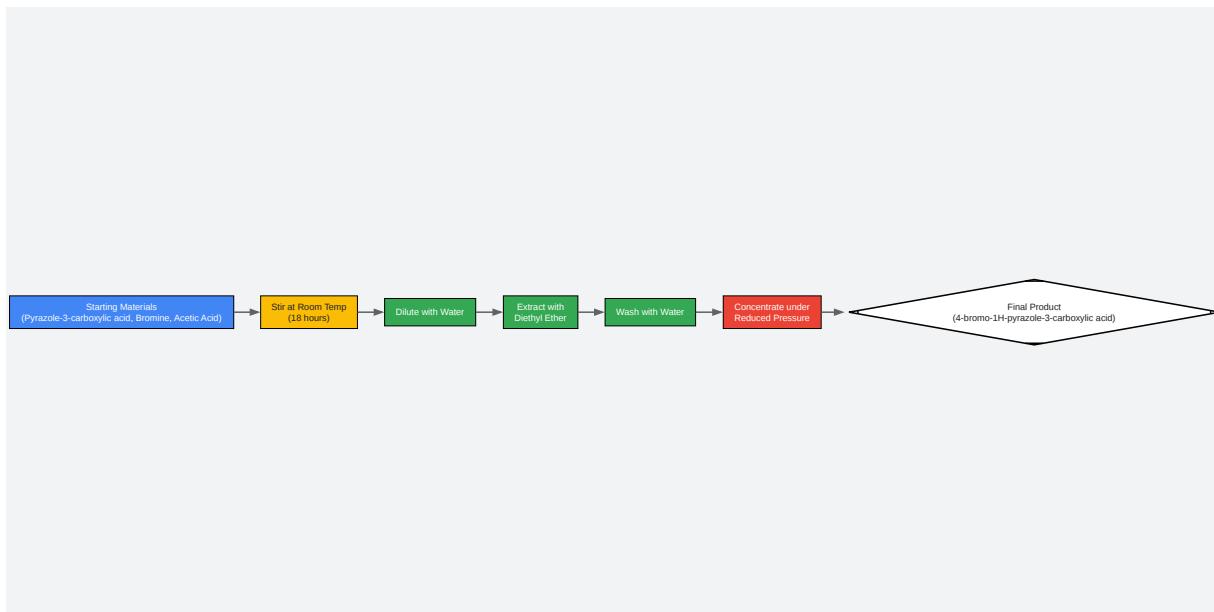
This method involves the direct bromination of the pyrazole ring.

- Dissolution: Dissolve pyrazole-3-carboxylic acid (500 mg, 4.5 mmol) in acetic acid (20 mL).
- Bromination: Slowly add bromine (800 mg, 5.0 mmol) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 18 hours.

- Work-up: Upon completion, dilute the mixture with water (100 mL).
- Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
- Washing: Combine the organic phases and wash with water (50 mL).
- Isolation: Remove the solvent by concentration under reduced pressure to yield **4-bromo-1H-pyrazole-3-carboxylic acid**. The reported yield is approximately 87%.[\[3\]](#)

Synthesis Protocol 2: Oxidation of 4-bromo-3-methylpyrazole^[1]

This protocol utilizes an oxidation reaction to form the carboxylic acid moiety.


- Initial Setup: In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.
- Heating: Stir the mixture and heat to 90°C.
- Oxidation: Add potassium permanganate (23.7 g, 0.15 mol) in batches over a period of time.
- Reaction Time: Maintain the reaction at 90°C for 8 hours.[\[1\]](#)
- Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide, washing the filter cake with water.
- Concentration: Concentrate the filtrate to approximately 30 mL.
- Precipitation: Cool the concentrated solution to 0°C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.
- Isolation: Filter the solid and dry to obtain **4-bromo-1H-pyrazole-3-carboxylic acid**. The reported yield is 64.2%.[\[1\]](#)

Identification Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh a small sample of the synthesized product and dissolve it in a suitable deuterated solvent, such as DMSO-d₆.
- Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz spectrometer.
- Analysis: The structure is confirmed by the presence of a singlet at approximately δ 7.92, corresponding to the single proton on the pyrazole ring.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **4-bromo-1H-pyrazole-3-carboxylic acid** via the bromination pathway.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **4-bromo-1H-pyrazole-3-carboxylic acid**.

Applications in Drug Discovery and Research

Pyrazole compounds are integral to medicinal chemistry due to their wide range of biological activities.^[1] **4-bromo-1H-pyrazole-3-carboxylic acid** serves as a valuable intermediate in the synthesis of various pharmaceutical agents. The bromine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the creation of diverse molecular libraries for screening against various drug targets.^[2] Its derivatives have been investigated for potential applications as anti-inflammatory agents, analgesics, and kinase inhibitors.^{[8][9]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID | 13745-17-0 [chemicalbook.com]
- 4. 4-Bromo-1H-pyrazole-3-carboxylic acid | [frontierspecialtychemicals.com]
- 5. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - 4-bromo-1h-pyrazole-3-carboxylic acid (C4H3BrN2O2) [pubchemlite.lcsb.uni.lu]
- 8. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 9. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-bromo-1H-pyrazole-3-carboxylic acid CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084184#4-bromo-1h-pyrazole-3-carboxylic-acid-cas-number-and-identification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com